
6-Iodohexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodohexan-1-amine hydrochloride is an organic compound with the molecular formula C6H15ClIN. It is a derivative of hexan-1-amine, where an iodine atom is substituted at the sixth position of the hexane chain. This compound is typically used in various chemical reactions and research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodohexan-1-amine hydrochloride can be achieved through several methods. One common approach involves the iodination of hexan-1-amine. The reaction typically proceeds as follows:
Iodination of Hexan-1-amine: Hexan-1-amine is reacted with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the sixth position of the hexane chain.
Formation of Hydrochloride Salt: The resulting 6-Iodohexan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitriles or amides.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, yielding hexan-1-amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Various substituted hexan-1-amines, depending on the nucleophile used.
Oxidation Reactions: Hexanenitrile or hexanamide.
Reduction Reactions: Hexan-1-amine.
Aplicaciones Científicas De Investigación
6-Iodohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the synthesis of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Iodohexan-1-amine hydrochloride involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The amine group can form hydrogen bonds and ionic interactions, affecting the compound’s solubility and reactivity in different environments.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromohexan-1-amine hydrochloride
- 6-Chlorohexan-1-amine hydrochloride
- 6-Fluorohexan-1-amine hydrochloride
Comparison
6-Iodohexan-1-amine hydrochloride is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This results in stronger halogen bonding and different reactivity compared to its bromo, chloro, and fluoro counterparts. The iodine atom also imparts distinct electronic and steric effects, influencing the compound’s behavior in chemical reactions and its interactions with biological targets.
Propiedades
Número CAS |
98275-58-2 |
|---|---|
Fórmula molecular |
C6H15ClIN |
Peso molecular |
263.55 g/mol |
Nombre IUPAC |
6-iodohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H14IN.ClH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H |
Clave InChI |
IGGYMSQYPJGWSE-UHFFFAOYSA-N |
SMILES canónico |
C(CCCI)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



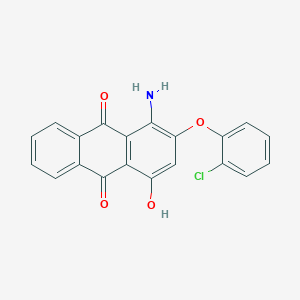
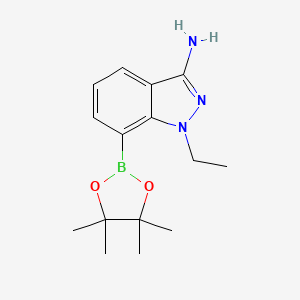

![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)
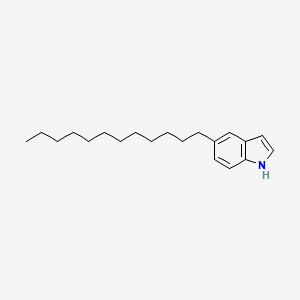
![[2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)
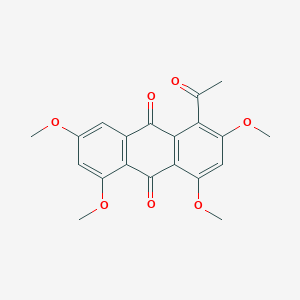
![4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid](/img/structure/B13135456.png)

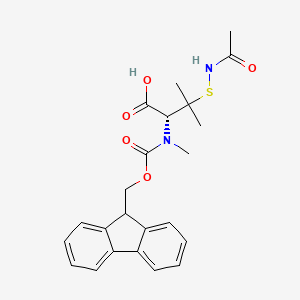
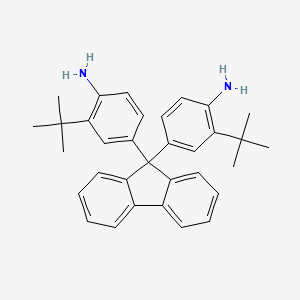

![4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine](/img/structure/B13135478.png)
